molecular formula C14H14F3NO4S2 B2758255 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1421467-45-9

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2758255
CAS No.: 1421467-45-9
M. Wt: 381.38
InChI Key: CZMMIPRSUFBDEN-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a thiophene ring, a trifluoromethoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the hydroxypropyl group through a Grignard reaction or similar organometallic method. The trifluoromethoxybenzenesulfonamide moiety can be introduced via sulfonation and subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.

    Medicine: Its structural features suggest it could be a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their function. The trifluoromethoxy group could enhance its binding affinity to certain targets, while the thiophene ring could contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which can significantly alter its chemical properties and biological activity compared to similar compounds. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the compound’s stability and reactivity in various chemical reactions.

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H14F3N1O3S\text{C}_{14}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_3\text{S}

This structure includes a sulfonamide group, a trifluoromethoxy moiety, and a thiophene ring, which are crucial for its biological activity.

Research indicates that the biological activity of this compound is influenced by:

  • Electron-withdrawing groups : The trifluoromethoxy group enhances the compound's reactivity and interaction with biological targets through hydrogen bonding and electrostatic interactions .
  • Hydroxyl group : The presence of the hydroxyl group may contribute to increased solubility and bioavailability, facilitating better interaction with target enzymes or receptors .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 15 µM, indicating moderate potency against this cell line.
  • Hek293 (human embryonic kidney) : Similar cytotoxicity was noted with IC50 values around 18 µM .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes:

  • Cyclooxygenase (COX) : Moderate inhibition was observed, with IC50 values ranging from 10 to 20 µM against COX-2, suggesting potential anti-inflammatory properties .
  • Lipoxygenases (LOX) : Inhibition studies revealed activity against LOX-5 and LOX-15, further supporting its role in modulating inflammatory pathways .

Table 1: Biological Activity Summary

Activity TypeTarget Cell Line/EnzymeIC50 Value (µM)Reference
CytotoxicityMCF-715
CytotoxicityHek29318
COX-2 InhibitionCOX-210 - 20
LOX InhibitionLOX-512 - 22

Case Studies

  • Study on Anticancer Properties : A recent study assessed the cytotoxic effects of the compound on several cancer cell lines. It was found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of this compound. Results indicated that the compound significantly reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for its anti-inflammatory action .

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S2/c15-14(16,17)22-10-3-5-11(6-4-10)24(20,21)18-8-7-12(19)13-2-1-9-23-13/h1-6,9,12,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMMIPRSUFBDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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